molecular formula C12H14N2O B14145978 2-Amino-3-ethyl-6-methoxyquinoline CAS No. 948292-17-9

2-Amino-3-ethyl-6-methoxyquinoline

Cat. No.: B14145978
CAS No.: 948292-17-9
M. Wt: 202.25 g/mol
InChI Key: GDUAUDCEJSHDON-UHFFFAOYSA-N
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Description

2-Amino-3-ethyl-6-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethyl-6-methoxyquinoline can be achieved through several methods. One common approach involves the reaction of aniline derivatives with aldehydes under acidic or basic conditions. The reaction proceeds through a series of steps including C-H functionalization, C-N/C-C bond formation, and C-C bond cleavage. Transition-metal catalyzed reactions, such as those involving palladium or copper, are often employed to enhance the efficiency and selectivity of the synthesis .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethyl-6-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-Amino-3-ethyl-6-methoxyquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable lead compound in drug discovery.

    Medicine: Quinoline derivatives are explored for their potential use in treating diseases such as malaria, tuberculosis, and cancer.

    Industry: The compound is used in the development of dyes, pigments, and luminescent materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-ethyl-6-methoxyquinoline involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with DNA replication or protein synthesis. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoquinoline
  • 3-Ethylquinoline
  • 6-Methoxyquinoline

Comparison

Compared to other similar compounds, 2-Amino-3-ethyl-6-methoxyquinoline is unique due to the presence of all three functional groups (amino, ethyl, and methoxy) on the quinoline ring. This combination enhances its chemical reactivity and broadens its range of applications. For example, while 2-Aminoquinoline primarily exhibits antimicrobial activity, the addition of ethyl and methoxy groups in this compound may enhance its anticancer and anti-inflammatory properties .

Properties

CAS No.

948292-17-9

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-ethyl-6-methoxyquinolin-2-amine

InChI

InChI=1S/C12H14N2O/c1-3-8-6-9-7-10(15-2)4-5-11(9)14-12(8)13/h4-7H,3H2,1-2H3,(H2,13,14)

InChI Key

GDUAUDCEJSHDON-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)OC)N

Origin of Product

United States

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